Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate
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Overview
Description
Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate is a chemical compound belonging to the class of quinoline derivatives. It exhibits diverse biological activities and has gained significant attention in various fields of research. The compound has a molecular formula of C16H12ClNO2 and a molecular weight of 285.73 g/mol .
Biochemical Analysis
Biochemical Properties
The compound’s interactions with enzymes, proteins, and other biomolecules have not been extensively studied
Cellular Effects
It is unclear how this compound influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
The temporal effects of Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chlorobenzo[h]quinoline-3-carboxylate typically involves a multi-step process. One common method is the Friedlander condensation, which involves the reaction of o-aminobenzophenones with diethylmalonate under basic conditions to form ethyl-2-oxoquinoline-3-carboxylates. These intermediates are then chlorinated using phosphorus oxychloride (POCl3) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives.
Biology: Investigated for its potential antibacterial and antimalarial properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 4-chlorobenzo[h]quinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt bacterial cell walls, and interfere with DNA replication. These actions contribute to its antibacterial and antimalarial effects.
Comparison with Similar Compounds
Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 2-chloroquinoline-3-carboxylate: Similar in structure but differs in the position of the chlorine atom.
Ethyl 4-bromoquinoline-3-carboxylate: Similar in structure but contains a bromine atom instead of chlorine.
Ethyl 4-fluoroquinoline-3-carboxylate: Similar in structure but contains a fluorine atom instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
ethyl 4-chlorobenzo[h]quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-2-20-16(19)13-9-18-15-11-6-4-3-5-10(11)7-8-12(15)14(13)17/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVDIUPLVZVEEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641355 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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